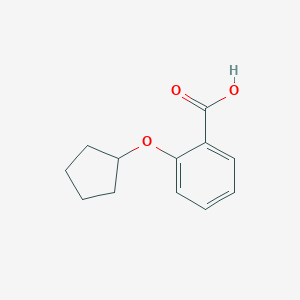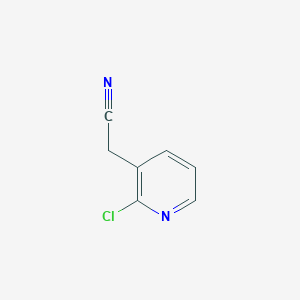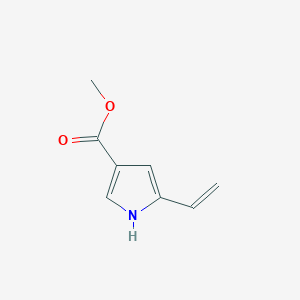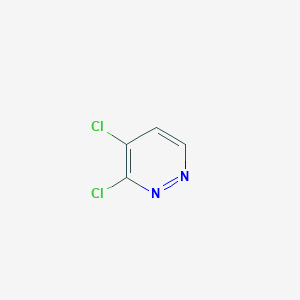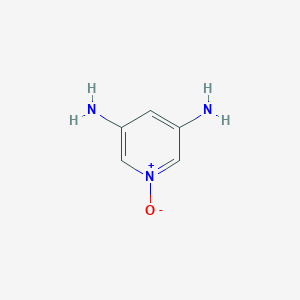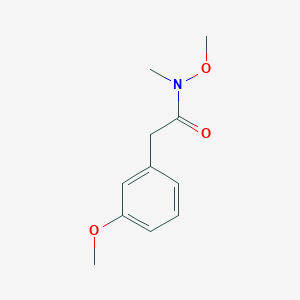
N-(4-methoxyphenyl)-3-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-nitropyridin-4-amine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a nitroaromatic compound that belongs to the class of pyridine derivatives. In
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-nitropyridin-4-amine has been widely studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. This compound can be used as a building block in the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells, light-emitting diodes, and transistors.
This compound has also been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is not well understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal metabolism. This compound may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. This compound has also been shown to exhibit good stability under physiological conditions, indicating that it could be used as a drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(4-methoxyphenyl)-3-nitropyridin-4-amine is its ease of synthesis. This compound can be synthesized in high yields using a relatively simple process. This compound is also stable under physiological conditions, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of this compound is its low solubility in water, which may limit its bioavailability. This compound also exhibits low selectivity towards bacterial and fungal cells, which may limit its use as an antibacterial or antifungal agent.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-3-nitropyridin-4-amine. One area of research is the development of new organic semiconductors based on this compound. This compound can be used as a building block in the synthesis of new semiconductors with improved properties.
Another area of research is the development of new antibacterial and antifungal agents based on this compound. Further studies are needed to determine the mechanism of action of this compound and its selectivity towards bacterial and fungal cells.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis of this compound is a relatively simple process, and the compound exhibits low toxicity in vitro. This compound has been shown to exhibit antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Further studies are needed to determine the mechanism of action of this compound and its selectivity towards bacterial and fungal cells.
Propiedades
| 14251-87-7 | |
Fórmula molecular |
C12H11N3O3 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-4-2-9(3-5-10)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) |
Clave InChI |
OMEVNEQOORPVLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |
Solubilidad |
36.8 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)


